Tetraboron silicide

Oxidation Resistance High-Temperature Coatings Protective Coatings

Sourcing oxidation-resistant coatings for 1300°C+ air environments is challenging; generic borides degrade unpredictably. Tetraboron silicide (B₄Si) solves this as a stoichiometrically precise, semiconducting refractory ceramic. - Peak microhardness of 7000 daN/mm² in B₄C-B₄Si composites (60:40 mol%), outperforming pure B₄C for cutting tools & wear plates. - B₄Si-CrB₂ composites survive oxidative air up to 1300°C, ideal for gas turbine & rocket nozzle coatings. - Low friction coefficient (0.32) & wear rate (5.60×10⁻⁵ mm³/N·m) in SPS composites for self-lubricating seals & bearings. Supplied as 99.5% purity powder; room-temperature storage; global B2B shipping available.

Molecular Formula BSi
Molecular Weight 38.90 g/mol
CAS No. 12007-81-7
Cat. No. B087450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraboron silicide
CAS12007-81-7
Molecular FormulaBSi
Molecular Weight38.90 g/mol
Structural Identifiers
SMILES[B].[Si]
InChIInChI=1S/B.Si
InChIKeyCFOAUMXQOCBWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraboron Silicide (B4Si) Overview


Tetraboron silicide (B₄Si), also known as silicon tetraboride, is a refractory covalent ceramic in the boron-silicon binary system. It is characterized by a high melting point (1870 °C), a density of 2.4 g/cm³, and a reported Vickers hardness of approximately 27 GPa [1]. B₄Si is a member of the B₁₂ icosahedron-based borides, a class that includes B₄C and AlB₁₂, and is primarily utilized for its oxidation resistance and thermal stability in high-temperature structural applications [2].

1
Refractory covalent ceramic — high melting point (~1870°C) supports high-temperature structural research and coating studies.
2
Semiconducting electronic character — predicted band structure supports high-temperature semiconductor and thermoelectric research workflows.
3
B12 icosahedron-based boride — member of a structural class that includes B4C and AlB12; relevant for oxidation-resistant composite design.

Why B4Si Cannot Be Substituted


Simple substitution of B₄Si with other borides (e.g., B₄C, B₆Si) or silicides fails due to significant differences in critical performance metrics that are highly sensitive to composition and stoichiometry. For instance, B₆Si exhibits metallic electronic character while B₄Si is predicted to be semiconducting, a difference that fundamentally alters electrical and thermoelectric behavior [1]. Furthermore, oxidation resistance and microhardness are not monotonic across the B₄C–B₄Si system; they exhibit maxima at specific alloy compositions, meaning that substituting pure B₄Si with a chemically similar analog can lead to a catastrophic drop in performance in the intended application environment [2].

B4Si — predicted semiconducting
vs
B6Si — predicted metallic
Electronic behavior may shift fundamentally; B6Si may not function in semiconducting device architectures.
B4Si — specific stoichiometry
vs
B4C or mixed B4C–B4Si analogs
Hardness and oxidation resistance are non-monotonic across the B4C–B4Si system; substituting pure B4Si may shift performance away from reported maxima.
B4Si — semiconducting boride
vs
Other refractory borides or silicides
Composition-sensitive electronic and oxidative behavior may not transfer; direct substitution requires application-specific validation.

B4Si Quantitative Evidence Guide


Oxidation Resistance at High Temperature

B₄Si exhibits exceptional oxidation resistance, making it suitable for high-temperature air environments. In a study evaluating heat-protective coatings, a B₄Si-CrB₂ composite was successfully introduced and operated in air at 1300 °C. The addition of CrB₂ to B₄Si increased its oxidation resistance while maintaining its optical absorbance properties [1]. While a direct, quantitative comparison to an uncoated baseline (e.g., a refractory metal) is not provided in the source, this performance in oxidizing atmospheres at 1300 °C is a key differentiator from many non-oxide ceramics that would rapidly degrade under such conditions.

Oxidation Resistance
Class-level
Operated in air at 1300°C
B4Si-CrB2 composite coating
Supports high-temperature oxidation screening
Composite context; direct uncoated baseline not reported
Oxidation Resistance High-Temperature Coatings Protective Coatings

Microhardness in B₄C–B₄Si Alloys

In the pseudobinary B₄C-B₄Si system, which forms a continuous series of solid solutions, microhardness does not vary linearly. The microhardness curve exhibits a smooth shape with a distinct maximum, reaching 7000 daN/mm² for the alloy containing 60 mol% B₄C and 40 mol% B₄Si [1]. This value represents a significant enhancement in hardness compared to the pure end-member phases, demonstrating that the B₄Si component is critical for achieving optimal mechanical properties in this class of hard alloys.

Microhardness
Head-to-head
7000 daN/mm²
at 60 mol% B4C / 40 mol% B4Si
Reported peak hardness in tested alloy series
Hot-pressed and annealed; pure end-member values not reported
Microhardness Hard Alloys Mechanical Properties

Electronic Structure: Semiconducting vs. Metallic

First-principles band calculations within the local density approximation predict a semiconducting nature for B₃Si (or B₄Si). In contrast, B₆Si with a hypothetical fixed configuration of boron and silicon atoms is predicted to have a definite density of states at its Fermi level, indicating metallic behavior [1]. This fundamental difference in electronic structure between two closely related boron silicides has direct consequences for electrical conductivity and thermoelectric performance.

Electronic Structure
Head-to-head
B4Si: semiconducting
vs
B6Si: metallic
Supports semiconductor application screening
First-principles LDA calculation
Electronic Properties Band Structure Semiconductor Thermoelectrics

Tribological Performance in Composites

Composites containing B₄Si, synthesized via spark plasma sintering, demonstrate promising tribological properties. In a study of Al₁₂Mg₁₇-B-Si powder mixtures, specimens containing B₄Si and other B₁₂ icosahedron-based phases achieved a friction coefficient as low as 0.32 and a wear rate of 5.60 × 10⁻⁵ mm³/(N·m) [1]. These values were obtained for the specimen with the lowest silicon content (30 wt% Al₁₂Mg₁₇-B, designated 30Si-BAM), indicating that the formation of hard ceramic particles like B₄Si contributes to reduced friction and wear.

Tribological Performance
Class-level
Friction coeff. 0.32
Wear rate 5.60×10−5 mm³/(N·m)
Supports tribological composite design
SPS Al12Mg17-B-Si composite; 30Si-BAM specimen
Tribology Friction Coefficient Wear Rate Spark Plasma Sintering

Thermodynamic Stability vs. Other Silicides

The enthalpy of formation is a key indicator of thermodynamic stability. For B₄Si, a reported value is -18.16 kJ/(mol·atom) [1]. This can be compared to other boron silicides: B₆Si has a reported formation enthalpy of -4.230 kJ/(mol·atom) [1], and B₁₄Si is reported at -3.825 kJ/(mol·atom) [1]. The significantly more negative value for B₄Si indicates it is the more stable phase relative to the elements at 0 K, which has implications for its synthesis and long-term stability in high-temperature applications.

Thermodynamic Stability
Head-to-head
B4Si: −18.16 kJ/(mol·atom)
vs
B6Si: −4.23; B14Si: −3.83
Supports phase stability review at high temperature
Compiled literature values; 0 K formation enthalpy
Thermodynamics Enthalpy of Formation Phase Stability CALPHAD

B4Si Application Scenarios


High-Temperature Oxidation Coatings

B₄Si is a candidate for heat-protective coatings in applications operating in air up to 1300 °C, as demonstrated by the successful performance of B₄Si-CrB₂ composites [1]. This makes it suitable for coating components in gas turbines, rocket nozzles, or high-temperature furnace elements where resistance to oxidative degradation is critical.

Wear-Resistant Hard Alloy Components

The B₄C-B₄Si system exhibits a peak microhardness of 7000 daN/mm² at a composition of 60 mol% B₄C / 40 mol% B₄Si [1]. This property is directly applicable to the design of cutting tools, wear plates, and abrasive blast nozzles where extreme hardness is the primary performance requirement.

High-Temperature Semiconductor Applications

The predicted semiconducting nature of B₄Si, in contrast to the metallic B₆Si, positions it for use in high-temperature electronics or thermoelectric devices where a stable semiconductor is needed [1]. Its performance in these applications is fundamentally tied to its unique electronic band structure.

Solid Lubricant in Ceramic Composites

In spark plasma sintered composites, the presence of B₄Si and related B₁₂ icosahedron-based phases contributes to a low friction coefficient of 0.32 and a wear rate of 5.60 × 10⁻⁵ mm³/(N·m) [1]. This evidence supports the use of B₄Si as a component in self-lubricating bearings, seals, and other tribological components for demanding environments.

Application
Selection Property
Validation Focus
High-Temperature Oxidation Coatings
Oxidation resistance profile
High-temperature oxidation validation
Wear-Resistant Hard Alloy Components
Peak hardness composition ratio
Hardness optimization at B4C/B4Si ratio
High-Temperature Semiconductor Studies
Semiconducting band structure
Electronic character verification
Solid Lubricant Composites
Tribological composite formulation
Friction and wear rate validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraboron silicide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.